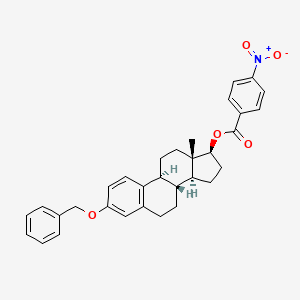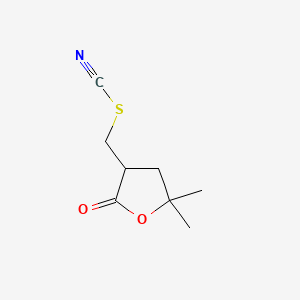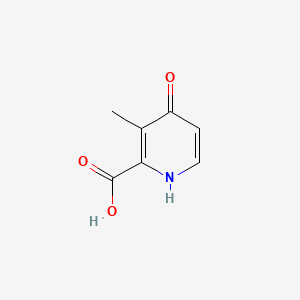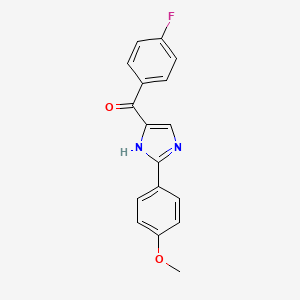
CAY10647
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
CAY10647 有多种科学研究应用,包括:
癌症研究: 它被用于研究抑制癌细胞生长,特别是在多药耐药癌细胞和黑色素瘤中.
微管蛋白聚合研究: 研究人员使用 this compound 来研究微管蛋白聚合及其抑制机制.
作用机制
CAY10647 通过与微管蛋白结合发挥作用,微管蛋白是一种对细胞分裂至关重要的蛋白质。通过与微管蛋白结合,this compound 阻止其聚合,从而抑制微管的形成。 这种微管形成的破坏导致细胞分裂的抑制,最终阻止癌细胞的增殖 . This compound 的分子靶点是微管蛋白上的秋水仙碱结合位点 .
生化分析
Biochemical Properties
CAY10647 interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction is crucial as tubulin is a key component of the cell’s cytoskeleton, which maintains cell shape, enables cell movement, and plays vital roles in intracellular transport and cell division .
Cellular Effects
In the context of cancer cells, this compound has been observed to prevent their proliferation . It inhibits melanoma xenograph tumor growth in vivo, indicating its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves binding to tubulin and preventing its polymerization . This disrupts the formation of microtubules, structures that are essential for cell division, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound on cancer cells have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit melanoma xenograph tumor growth
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with tubulin suggests it may influence pathways related to cell division and growth .
Subcellular Localization
Given its interaction with tubulin, it is likely to be found in areas of the cell where tubulin and microtubules are abundant .
准备方法
CAY10647 的合成涉及芳基-苯甲酰-咪唑结构的形成。合成路线通常包括以下步骤:
咪唑环的形成: 此步骤涉及将适当的前体环化以形成咪唑环。
引入芳基和苯甲酰基: 芳基和苯甲酰基通过取代反应引入,其中适当的芳基和苯甲酰卤化物与咪唑环反应。
This compound 的工业生产方法没有得到广泛的记载,但实验室合成方法可以通过对反应条件和纯化技术的适当修改进行放大。
化学反应分析
CAY10647 经历了几种类型的化学反应,包括:
取代反应: 该化合物可以进行取代反应,特别是在芳基和苯甲酰基上。
氧化和还原反应: 在适当的条件下,咪唑环和芳基可以参与氧化和还原反应。
这些反应中常用的试剂和条件包括:
取代反应: 芳基和苯甲酰卤化物、碱性催化剂。
氧化反应: 氧化剂,如高锰酸钾或过氧化氢。
还原反应: 还原剂,如硼氢化钠或氢化铝锂。
由这些反应形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
CAY10647 在抑制微管蛋白聚合和阻止多药耐药癌细胞增殖方面的能力是独一无二的。类似的化合物包括:
秋水仙碱: 一种众所周知的微管蛋白聚合抑制剂,用于治疗痛风和家族性地中海热。
长春碱: 另一种用于癌症化疗的微管蛋白聚合抑制剂。
紫杉醇: 一种稳定微管并阻止其解聚的化合物,用于癌症治疗。
与这些化合物相比,this compound 在抑制黑色素瘤异种移植瘤生长和阻止多药耐药癌细胞增殖方面显示出特异性疗效 .
属性
IUPAC Name |
(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVLHQVMBNLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
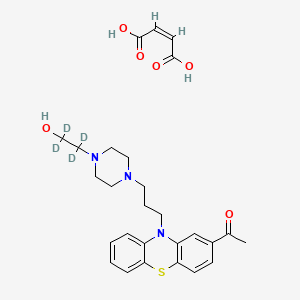
![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
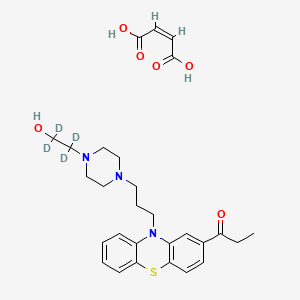
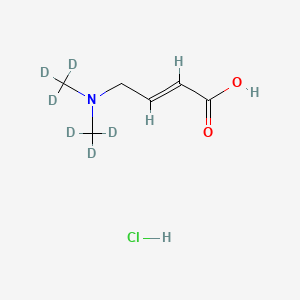
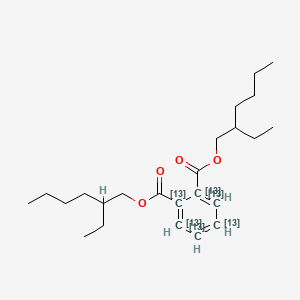
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)



